molecular formula C8H6N2O4S2 B2377378 2-(2,1,3-Benzothiadiazole-4-sulfonyl)acetic acid CAS No. 706766-79-2

2-(2,1,3-Benzothiadiazole-4-sulfonyl)acetic acid

Cat. No. B2377378
CAS RN: 706766-79-2
M. Wt: 258.27
InChI Key: ZFFUCOZVHYMKRD-UHFFFAOYSA-N
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Description

“2-(2,1,3-Benzothiadiazole-4-sulfonyl)acetic acid” is a chemical compound with the CAS Number: 706766-79-2. It has a molecular weight of 258.28 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6N2O4S2/c11-7(12)4-16(13,14)6-3-1-2-5-8(6)10-15-9-5/h1-3H,4H2,(H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . Its density is predicted to be 1.856±0.06 g/cm3 .

Scientific Research Applications

Cyclopalladated Complexes as Emitters

Research by Mancilha et al. (2011) focused on the cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles, yielding novel complexes with potential use in photophysical applications. These complexes displayed intense absorption and fluorescence emission in solution, indicating potential use in light-emitting devices or sensors (Mancilha et al., 2011).

Fluorescent and Colorimetric Sensors

Wu et al. (2016) developed 2,1,3-benzothiadiazole derivatives as colorimetric and fluorescent sensors for fluoride ion. These sensors exhibited high sensitivity and selectivity for fluoride ion, which could be useful in environmental monitoring and analytical chemistry (Wu et al., 2016).

Antimicrobial and Analgesic Applications

Bărbuceanu et al. (2013) synthesized new 1,2,4-triazoles, 1,3,4-thiadiazoles, and acylthiosemicarbazides derived from 4-(4-chlorophenylsulfonyl)benzoic acid hydrazide. They demonstrated antimicrobial and analgesic activities, suggesting potential pharmaceutical applications (Bărbuceanu et al., 2013).

Coordination Chemistry and Crystal Engineering

Bashirov et al. (2014) explored the use of functionalized 2,1,3-benzothiadiazoles in metal coordination chemistry and crystal engineering. They synthesized complexes with novel coordination types, which could be relevant for materials science and crystallography (Bashirov et al., 2014).

Synthesis of Luminescent Materials

The synthesis of new luminescent materials incorporating 2,1,3-benzothiadiazole was reported by Tao et al. (2011). They developed compounds with enhanced optical properties and thermostability, indicating their potential in light-emitting devices and other photoluminescent applications (Tao et al., 2011).

Reductive Sulfur Extrusion Methodology

Neto et al. (2005) presented a methodology for reductive sulfur extrusion from 2,1,3-benzothiadiazole compounds, providing an efficient way to generate various diamine derivatives. This method can be utilized in synthetic chemistry for creating diverse chemical structures (Neto et al., 2005).

ESIPT Fluorescent Chromism

Nakane et al. (2018) designed a sulfonic acid-substituted benzothiazole for ESIPT (excited-state intramolecular proton transfer) fluorescent chromic response to organic bases and amines. This could be applied in sensing devices for biologically important molecules (Nakane et al., 2018).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4S2/c11-7(12)4-16(13,14)6-3-1-2-5-8(6)10-15-9-5/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFUCOZVHYMKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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